Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate
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Overview
Description
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl piperazine intermediate. This intermediate is then reacted with ethyl 4-chlorotetrahydro-1(2H)-pyridinecarboxylate under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperazine derivatives, and various substituted esters.
Scientific Research Applications
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an agonist or antagonist at dopamine receptors, particularly the D2 and D3 subtypes. This interaction modulates the activity of these receptors, influencing neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[4-(METHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
- ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Uniqueness
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s binding affinity and selectivity for dopamine receptors, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C19H29N3O4S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4S/c1-2-26-19(23)21-10-8-18(9-11-21)20-12-14-22(15-13-20)27(24,25)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3 |
InChI Key |
IVRDAZLJPGZNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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